N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide
Description
The compound N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide (hereafter referred to as the target compound) features a benzimidazole core substituted at the 1-position with a 2,5-dimethylbenzyl group and at the 2-position with an ethyl chain terminating in a branched 2,2-dimethylpropanamide moiety. Its molecular formula is C₂₂H₂₇N₃O, with an average molecular mass of ~379.5 g/mol.
Properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H29N3O/c1-16-10-11-17(2)18(14-16)15-26-20-9-7-6-8-19(20)25-21(26)12-13-24-22(27)23(3,4)5/h6-11,14H,12-13,15H2,1-5H3,(H,24,27) |
InChI Key |
ZCHUZRJKBWMLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example:
Regioselective Alkylation at Position 1
Position 1 of the benzimidazole is alkylated with 2,5-dimethylbenzyl chloride under basic conditions:
- Base selection : Triethylamine or pyridine in dichloromethane facilitates deprotonation.
- Solvent system : Dichloromethane or methanol mixtures ensure solubility.
- Yield optimization : Slow addition of alkylating agent at 0–5°C minimizes di-alkylation.
Introduction of the Ethyl-Pivalamide Side Chain
Ethylamine Linker Installation
A two-carbon spacer is introduced at position 2 via:
Amidation with Pivaloyl Chloride
The terminal amine is acylated using pivaloyl chloride :
Process Optimization and Crystallization
Polymorphic Control
Crystalline purity is achieved through:
Solvent Systems and Temperature
Analytical Characterization
PXRD and NMR Validation
Purity Assessment
- HPLC : Retention time consistency (>98% purity) using C18 columns.
- Elemental analysis : Carbon/nitrogen ratios align with theoretical values.
Scale-Up Considerations
Solvent Recovery
Chemical Reactions Analysis
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Benzimidazole Derivatives
Key Observations :
- Substituent Position : The target compound’s 2,5-dimethylbenzyl group at the 1-position distinguishes it from analogs like 2c (sulfonamide) and 2d (chlorobenzylamine), which lack alkylated benzyl groups .
- Amide Branching : The branched 2,2-dimethylpropanamide in the target compound contrasts with linear amides (e.g., butanamide in ), which may reduce enzymatic degradation due to steric hindrance .
- Chain Length : The ethyl linker in the target compound vs. the propyl chain in may influence conformational flexibility and binding to biological targets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: The target compound’s LogP (3.8) is higher than dimethylaminoethyl-substituted analogs (LogP ~1.9) , aligning with its enhanced membrane permeability.
- Solubility: The low aqueous solubility (0.12 mg/mL) of the target compound compared to sulfonamide derivatives (e.g., 2c) suggests formulation challenges for intravenous delivery .
Structure-Activity Relationship (SAR) Insights :
- Electron-Donating Groups : The 2,5-dimethylbenzyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to chlorobenzyl in .
- Amide Functionality : Branched amides (e.g., 2,2-dimethylpropanamide) likely improve metabolic stability over linear chains (e.g., butanamide in ) due to reduced susceptibility to esterases .
Biological Activity
N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide (CAS Number: 939368-68-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C19H21N3O
- Molecular Weight: 307.4 g/mol
- Structural Representation: The structure includes a benzimidazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The compound exhibits various biological activities, primarily attributed to the benzimidazole core structure. Benzimidazole derivatives are recognized for their roles in treating conditions such as cancer, infections, and neurodegenerative diseases.
-
Acetylcholinesterase Inhibition:
- Research indicates that compounds similar to this compound show significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of acetylcholine in the synaptic cleft, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Anticancer Activity:
- Antimicrobial Properties:
In Vitro Studies
A study conducted on a series of benzimidazole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.050 µM to 25.30 µM against AChE. The most potent compounds were identified through structure-activity relationship (SAR) analyses, highlighting the importance of functional groups on biological activity .
Toxicological Assessment
Toxicity studies indicate that this compound has a favorable safety profile with no significant hepatotoxicity or skin sensitization reported in preclinical models .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are optimal for constructing the benzimidazole core in this compound, and how can reaction yields be improved?
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, condensation of 2,5-dimethylbenzylamine with a substituted ethylenediamine intermediate (e.g., 2-(1H-benzimidazol-2-yl)ethanamine) can be catalyzed by HCl or polyphosphoric acid . Yield optimization requires precise stoichiometry, solvent selection (e.g., acetonitrile/water mixtures), and temperature control (e.g., reflux at 100°C for 2–4 hours). Post-reaction purification via crystallization (methanol/water) or column chromatography improves purity .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm the presence of diagnostic signals, such as the benzimidazole aromatic protons (δ 7.1–7.8 ppm) and the dimethylpropanamide methyl groups (δ 1.2–1.4 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets like elastase?
Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes such as elastase. Focus on:
- Binding Pockets : Target the catalytic triad (Ser195, His57, Asp102) and hydrophobic subsites.
- Pharmacophore Mapping : Align the benzimidazole and dimethylpropanamide groups with known elastase inhibitors .
- Free Energy Calculations : Use MM-GBSA/PBSA to estimate binding energies. Validate predictions with in vitro enzymatic assays (e.g., spectrophotometric monitoring of substrate hydrolysis) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction (performed with SHELX software) provides unambiguous structural confirmation. Key steps:
- Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data (<1.0 Å).
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Cross-check torsion angles (e.g., benzimidazole-ethyl linkage) and packing interactions with density functional theory (DFT)-optimized geometries .
Advanced: What experimental designs mitigate side reactions during functionalization of the dimethylpropanamide group?
To prevent undesired acylation or hydrolysis:
- Protecting Groups : Temporarily shield reactive amines with tert-butoxycarbonyl (Boc) or benzyl groups.
- Solvent Choice : Use anhydrous dimethylformamide (DMF) with bases like NaH to stabilize intermediates .
- Kinetic Control : Perform reactions at low temperatures (0–5°C) and monitor progress via TLC or in-situ IR spectroscopy .
Advanced: How can researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Physicochemical Profiling : Measure logP (octanol/water) and solubility to refine computational models (e.g., SwissADME).
- Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Compare with cytochrome P450 inhibition assays .
- Permeability : Use Caco-2 cell monolayers or PAMPA assays to validate predicted absorption rates .
Advanced: What strategies optimize the compound’s selectivity for benzimidazole-associated targets (e.g., kinases vs. GPCRs)?
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the benzimidazole (e.g., 2,5-dimethyl vs. 3,4-dichloro) and assess activity across target panels.
- Kinome-Wide Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Covalent Docking : Design electrophilic warheads (e.g., acrylamides) for selective covalent binding to conserved cysteine residues in specific kinases .
Advanced: How should researchers address batch-to-batch variability in biological activity assays?
- Quality Control : Standardize synthesis protocols (e.g., fixed stoichiometry, reaction time) and enforce strict purity thresholds (>98% via HPLC).
- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) and use statistical methods (e.g., Z’-factor analysis) to validate assay robustness .
- Stability Studies : Monitor compound degradation under storage conditions (e.g., -80°C in DMSO) via accelerated stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
